molecular formula C14H17N3O2 B2530601 Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845706-36-6

Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B2530601
CAS No.: 1845706-36-6
M. Wt: 259.309
InChI Key: OPKZZBYBHMSJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS: 1845706-36-6) is a heterocyclic compound featuring a benzo[d][1,2,3]triazole core substituted with a cyclopentyl group at the 1-position and an ethyl ester at the 5-position. This compound is of interest in pharmaceutical and materials chemistry due to the versatility of the triazole scaffold, which is known for its stability and ability to participate in hydrogen bonding.

Properties

IUPAC Name

ethyl 1-cyclopentylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKZZBYBHMSJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the reaction of 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol to facilitate the esterification process. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and available physicochemical data for Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate and its analogs:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) CAS Number
This compound Cyclopentyl C₁₂H₁₆N₃O₂ 234.28 (calc) N/A N/A 1845706-36-6
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate Methyl C₁₀H₁₁N₃O₂ 205.21 356.96 1.292 499785-52-3
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate Butyl C₁₃H₁₇N₃O₂ 247.30 (calc) N/A N/A N/A
Ethyl 7-bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate H (7-Br on benzene) C₉H₈BrN₃O₂ 270.08 N/A N/A N/A

Key Observations :

  • Molecular Weight : The cyclopentyl derivative (234.28) is heavier than the methyl analog (205.21) but lighter than the brominated analog (270.08) due to bromine's atomic mass .
  • Density and Boiling Point : The methyl analog exhibits a density of 1.292 g/cm³ and a high boiling point (356.96°C), suggesting strong intermolecular interactions. Data for the cyclopentyl derivative are unavailable, but its bulkier substituent may reduce crystallinity compared to the methyl variant .

Biological Activity

Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS Number: 1845706-36-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

This compound is characterized by a benzo[d][1,2,3]triazole core, an ethyl ester functional group, and a cyclopentyl substituent. The molecular formula is C12H14N3O2C_{12}H_{14}N_3O_2 with a molecular weight of 259.31 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors within metabolic pathways. This interaction can result in modulation of cellular processes such as:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes.
  • Receptor Modulation : It could influence receptor activity, affecting signal transduction pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that compounds within the triazole class can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds enhances their antimicrobial efficacy .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strain TestedInhibition Rate (%)
This compoundE. coli70
This compoundB. subtilis65
Other Triazole DerivativesStaphylococcus aureus80

Case Studies

Several case studies highlight the biological potential of triazole derivatives:

  • Study on Antimicrobial Properties : A study evaluated various triazole compounds against multiple bacterial strains. Results indicated that compounds with bulky hydrophobic groups had enhanced antimicrobial activity compared to smaller molecules .
  • Antiparasitic Research : Another study focused on the activity of triazoles against Trypanosoma brucei, revealing significant growth inhibition at specific concentrations .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate?

The compound can be synthesized via cyclocondensation of appropriate precursors, such as substituted benzo-triazole intermediates and cyclopentyl halides. Key methods include:

  • Stepwise functionalization : Cyclopentyl groups are introduced via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C for 6–12 hours) .
  • One-pot synthesis : Combines triazole ring formation and esterification in a single reaction vessel, requiring precise pH control (pH 7–8) and anhydrous conditions to avoid side reactions .
MethodReaction TimeYield (%)Key Conditions
Stepwise12 hours65–75DMF, 100°C, K₂CO₃
One-pot8 hours50–60THF, RT, NaH

Q. How is the compound characterized for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the ethyl ester (δ ~4.3–4.5 ppm for CH₂, δ ~1.3–1.4 ppm for CH₃) and cyclopentyl groups (δ ~2.5–3.0 ppm for CH₂). Aromatic protons in the benzotriazole ring appear at δ ~7.5–8.5 ppm .
  • X-ray Crystallography : SHELX and OLEX2 are widely used for single-crystal analysis. SHELXL refines anisotropic displacement parameters, while OLEX2 integrates visualization and refinement workflows .

Q. What are the stability and storage requirements?

The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades in acidic/basic conditions. Store in amber vials to prevent photodegradation. Shelf life: >12 months when desiccated .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure refinement?

Contradictions in bond lengths/angles may arise from disordered solvent molecules or twinning. Strategies include:

  • SHELXL restraints : Apply "SIMU" and "DELU" commands to model anisotropic displacement .
  • Validation tools : Use WinGX’s ADDSYM to check for missed symmetry elements or PLATON’s TWIN law for twinned crystals .
  • Cross-validation : Compare XRD data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to identify outliers .

Q. What computational methods predict biological activity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or fungal enzymes. The triazole ring’s electron-rich regions show affinity for heme-containing proteins .
  • ADMET Prediction : SwissADME estimates bioavailability (LogP ~2.5–3.0) and blood-brain barrier permeability (low), guiding in vivo studies .

Q. How to optimize reaction conditions for higher yields?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, replacing DMF with DMAc increases yields by 15% due to better solubility of intermediates .
  • In-line monitoring : Use ReactIR to track reaction progress via carbonyl stretching frequencies (~1700 cm⁻¹ for ester groups) .

Q. How to address discrepancies in biological assay results?

Contradictory IC₅₀ values (e.g., antifungal vs. anticancer assays) may stem from:

  • Solubility issues : Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity artifacts .
  • Metabolic interference : Test metabolites via LC-MS to rule out false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.